molecular formula C9H12O2 B049793 (4-Methoxy-3-Methylphenyl)Methanol CAS No. 114787-91-6

(4-Methoxy-3-Methylphenyl)Methanol

Cat. No.: B049793
CAS No.: 114787-91-6
M. Wt: 152.19 g/mol
InChI Key: UVIIQYUUEVQCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3-Methylphenyl)Methanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 4-hydroxy-3-methoxy-a-methylbenzyl alcohol, are often used in research and industrial applications .

Mode of Action

It’s known that similar compounds can undergo catalytic photooxidation to yield corresponding benzaldehydes . This suggests that 4-Methoxy-3-methylbenzyl alcohol may interact with its targets through similar oxidation processes.

Biochemical Pathways

It’s plausible that this compound could influence pathways involving methoxybenzenes, given its structural similarity to these molecules .

Pharmacokinetics

It’s known that similar compounds, such as 4-methoxybenzyl alcohol, are soluble in alcohol and diethyl ether but insoluble in water . This suggests that the bioavailability of 4-Methoxy-3-methylbenzyl alcohol may be influenced by these solubility properties.

Result of Action

Similar compounds have been shown to undergo photooxidation to yield benzaldehydes , which are aromatic compounds with potential applications in various chemical reactions.

Action Environment

The action, efficacy, and stability of 4-Methoxy-3-methylbenzyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be influenced by the presence of alcohol or diethyl ether . Additionally, factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy.

Biological Activity

(4-Methoxy-3-Methylphenyl)Methanol, also known as 1-(4-methoxy-3-methylphenyl)methanol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₂O₂, with a molecular weight of approximately 152.19 g/mol. The structure features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a phenyl ring, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents .

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

  • Receptor Binding : Similar compounds have shown the ability to bind to various receptors, influencing cellular signaling pathways involved in inflammation and cell proliferation.
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammatory processes .

Case Studies

A clinical case study highlighted the potential therapeutic use of phenolic compounds like this compound in managing oxidative stress in patients with chronic diseases. The study observed improved biomarkers of oxidative stress following supplementation with phenolic compounds, suggesting their role in enhancing overall health outcomes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₂O₂
  • CAS Number : 114787-91-6
  • IUPAC Name : (4-Methoxy-3-methylphenyl)methanol

Synthetic Chemistry

This compound is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions, including:

  • Oxidation Reactions : Converts to corresponding aldehydes or ketones.
  • Reduction Reactions : Can be reduced to form secondary alcohols or amines.
  • Substitution Reactions : The methoxy or hydroxyl groups can be replaced with other functional groups.

Table 1: Common Reactions Involving this compound

Reaction TypeConditionsProducts
OxidationKMnO₄, H₂SO₄Aldehydes, Ketones
ReductionLiAlH₄Alcohols, Amines
SubstitutionNucleophiles (e.g., amines)Substituted derivatives

Research indicates that this compound exhibits potential biological activity. It has been studied for:

  • Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
  • Enzyme Inhibition : Explored as a potential inhibitor of specific enzymes involved in metabolic pathways.

Case Study Example :
A study published in the Journal of Natural Products examined the antimicrobial effects of this compound against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in drug development:

  • Analgesic and Anti-inflammatory Properties : Preliminary studies suggest it may reduce pain and inflammation.
  • Anticancer Activity : Investigated for its role in inhibiting cancer cell proliferation.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Production of Specialty Chemicals : Used as a precursor for manufacturing fine chemicals and pharmaceuticals.
  • Material Science : Explored for developing new materials with enhanced properties due to its unique chemical structure.

Safety and Regulatory Information

The compound is classified under various safety regulations. Handling precautions should be observed due to its potential irritant properties. The European Chemicals Agency (ECHA) provides guidelines for safe handling and disposal.

Properties

IUPAC Name

(4-methoxy-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIIQYUUEVQCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560573
Record name (4-Methoxy-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114787-91-6
Record name (4-Methoxy-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-3-Methylphenyl)Methanol
Reactant of Route 2
(4-Methoxy-3-Methylphenyl)Methanol
Reactant of Route 3
(4-Methoxy-3-Methylphenyl)Methanol
Reactant of Route 4
(4-Methoxy-3-Methylphenyl)Methanol
Reactant of Route 5
Reactant of Route 5
(4-Methoxy-3-Methylphenyl)Methanol
Reactant of Route 6
(4-Methoxy-3-Methylphenyl)Methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.